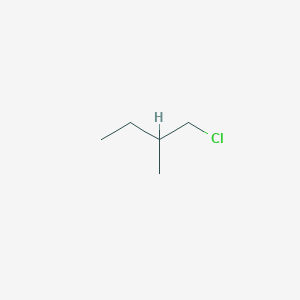

1-Chloro-2-methylbutane

Vue d'ensemble

Description

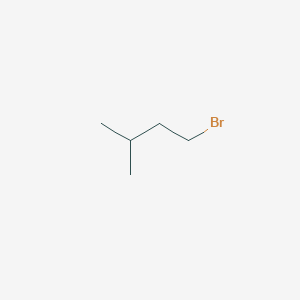

1-Chloro-2-methylbutane is a halogenated organic building block . It is synthesized by employing 2-methylbutanol as the starting reagent .

Synthesis Analysis

The synthesis of 1-Chloro-2-methylbutane involves the use of 2-methylbutanol as the starting reagent . A Grignard reagent derived from (+)-1-chloro-2-methylbutane may be employed for the preparation of partially optically active (-)-alkylphenylcarbinols and partially optically active secondary carbinols .

Molecular Structure Analysis

The molecular structure of 1-Chloro-2-methylbutane can be found in various databases such as the NIST Chemistry WebBook .

Chemical Reactions Analysis

1-Chloro-2-methylbutane can participate in various chemical reactions. For instance, a Grignard reagent derived from (+)-1-chloro-2-methylbutane may be employed for the preparation of partially optically active (-)-alkylphenylcarbinols and partially optically active secondary carbinols .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Chloro-2-methylbutane can be found in various databases such as the NIST Chemistry WebBook and the Safety Data Sheet from MilliporeSigma .

Applications De Recherche Scientifique

1-Chloro-2-methylbutane: A Comprehensive Analysis of Scientific Research Applications

Organic Synthesis Building Block: 1-Chloro-2-methylbutane serves as a halogenated organic building block, particularly useful in the synthesis of partially optically active compounds. It is employed in the preparation of Grignard reagents, which are pivotal for creating (-)-alkylphenylcarbinols and secondary carbinols with partial optical activity .

Solvent for Synthesis: This compound is utilized as a solvent in the synthesis of other compounds and pentane, highlighting its role in facilitating various chemical reactions and processes .

Catalytic Agent: In catalysis, 1-Chloro-2-methylbutane is used to enhance reaction rates, demonstrating its importance in increasing efficiency and selectivity in chemical transformations .

Petrochemical Additive: As a petrochemical additive, it contributes to the modification and improvement of petrochemical products, indicating its versatility and utility in industrial applications .

Chirality Transfer in Asymmetric Catalysis: The compound plays a role in asymmetric catalysis by participating in chirality transfer processes, which are crucial for producing enantiomerically pure substances .

E1 Elimination Reactions: It is involved in E1 elimination reactions where it can lead to different alkenes depending on the direction of elimination, showcasing its reactivity and potential for creating diverse organic molecules .

Safety and Hazards

1-Chloro-2-methylbutane is a highly flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing vapors, mist, or gas, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mécanisme D'action

Target of Action

1-Chloro-2-methylbutane is a halogenated organic building block .

Mode of Action

The mode of action of 1-Chloro-2-methylbutane is primarily through its reactivity in chemical reactions. For instance, it can be used to generate Grignard reagents . Grignard reagents are powerful tools in organic chemistry, often used in the formation of carbon-carbon bonds .

Pharmacokinetics

It’s primarily used in laboratory settings for chemical reactions .

Result of Action

The result of 1-Chloro-2-methylbutane’s action is the formation of new compounds. For example, it can be used to synthesize partially optically active (-)-alkylphenylcarbinols and partially optically active secondary carbinols .

Propriétés

IUPAC Name |

1-chloro-2-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Cl/c1-3-5(2)4-6/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWAKWOFEHSYKSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

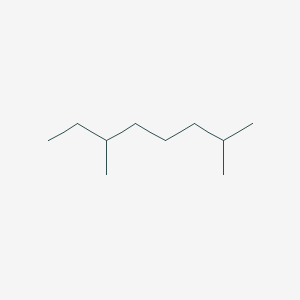

CCC(C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883245 | |

| Record name | Butane, 1-chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2-methylbutane | |

CAS RN |

616-13-7 | |

| Record name | 1-Chloro-2-methylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 1-chloro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1-chloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 1-chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-methylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the chirality of 1-chloro-2-methylbutane in scientific research?

A1: 1-Chloro-2-methylbutane exists as two enantiomers due to the chiral center at the second carbon atom. This chirality is particularly important in studying asymmetric synthesis and understanding the stereochemistry of reactions. For example, research has focused on using the Grignard reagent derived from (+)-1-chloro-2-methylbutane to investigate asymmetric reductions of ketones. [, ] This research provides valuable insights into stereoselective synthesis and the influence of chiral reagents on reaction outcomes.

Q2: Can spectroscopic techniques be used to differentiate between different isomers of 1-chloro-2-methylbutane?

A3: Yes, spectroscopic techniques are valuable tools for studying 1-chloro-2-methylbutane. Infrared and Raman spectroscopy, combined with normal coordinate analysis, have been used to characterize the vibrational modes and distinguish between different isomers of the molecule. [] Additionally, Raman optical activity (ROA) spectroscopy can distinguish between enantiomers based on their differential interaction with polarized light. Researchers have used ROA to study the conformer-dependent C-Cl stretching vibrations in 1-chloro-2-methylbutane. []

Q3: How does 1-chloro-2-methylbutane interact with helical polymers in solution?

A4: Research has shown that (S)-1-chloro-2-methylbutane can induce a preference for a specific helical sense in poly(n-hexyl isocyanate), a helical polymer. [] This preference is detectable through circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light by chiral molecules. By studying the changes in CD signal upon adding achiral or racemic cosolvents to solutions containing the polymer and (S)-1-chloro-2-methylbutane, researchers can quantify preferential solvation effects and gain insights into the interactions between the chiral solvent and the polymer. []

Q4: Are there any computational studies on 1-chloro-2-methylbutane?

A5: Yes, computational chemistry plays a role in understanding the properties of 1-chloro-2-methylbutane. Specifically, the atom dipole interaction model has been employed to calculate chirality parameters and simulate Raman optical activity spectra for this molecule. [] These simulations provide valuable insights into the vibrational modes and chiroptical properties of 1-chloro-2-methylbutane, complementing experimental observations and aiding in the interpretation of spectroscopic data.

Q5: What are the applications of 1-chloro-2-methylbutane in organic synthesis?

A6: 1-Chloro-2-methylbutane serves as a useful alkylating agent in organic synthesis. For instance, it has been used in the alkylation reactions of benzene and p-xylene. [] The product distribution in these reactions is influenced by factors like steric hindrance from the 2-methylbutyl group and the activity of the chosen catalyst. Understanding these factors allows chemists to control the selectivity of alkylation reactions and synthesize desired products more efficiently. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dimethyltriazolo[4,5-c]pyridine](/img/structure/B150247.png)